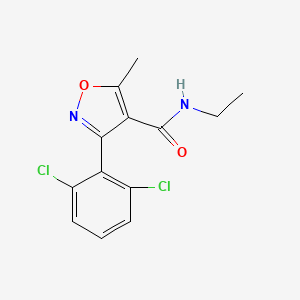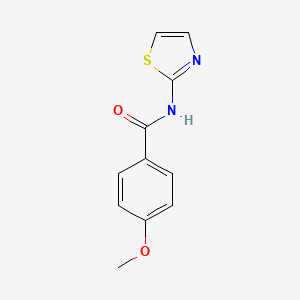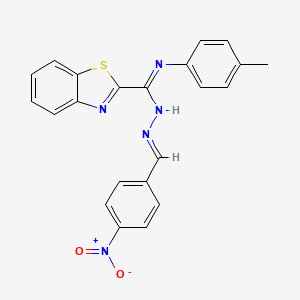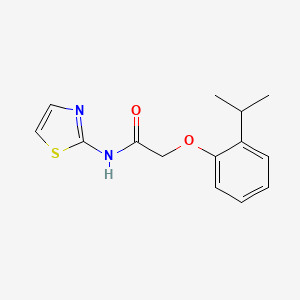![molecular formula C20H28N2O B5545483 3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential as an anti-cancer therapeutic agent. In
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has demonstrated that quinolinol derivatives, similar to 3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol, can be synthesized through multi-component reactions involving quinolinone compounds, aromatic aldehydes, and other reactants. These compounds, including pyranoquinoline derivatives, have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Heterocyclic Compound Synthesis
Quinolinone derivatives are also pivotal in the synthesis of tricyclic and bridged heterocyclic compounds. These syntheses involve various cyclization reactions and have the potential to yield novel compounds with significant biological activities (Waly & el-Ablack, 2015).
Cancer Research
Quinolinone derivatives are explored in cancer research, particularly as farnesyl protein transferase inhibitors, which are crucial in the Ras prenylation process involved in tumor growth. These inhibitors, such as R115777, have shown significant antitumor effects and are undergoing clinical evaluation for their potential therapeutic applications (Venet, End, & Angibaud, 2003).
Chromatography and Mass Spectrometry
In analytical chemistry, quinolinol derivatives are utilized as stable derivatives for gas chromatography of α-keto acids, providing specificity and sensitivity in detecting these compounds through common and abundant fragments in electron impact mass spectra (Langenbeck, Möhring, & Dieckmann, 1975).
Organic Synthesis and Chemical Properties
Quinolinone derivatives are key intermediates in organic synthesis, leading to the creation of complex molecules with potential pharmaceutical applications. Studies have shown that these compounds can undergo various reactions, including cyclocondensation and aminolysis, to yield novel structures with interesting chemical properties (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
Orientations Futures
The study and application of quinoline derivatives is a broad and active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this specific compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .
Propriétés
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-13-10-14(2)19-17(11-13)20(23)18(15(3)21-19)12-22(4)16-8-6-5-7-9-16/h10-11,16H,5-9,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHVIWLWDCKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)
![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)


![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)


![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)